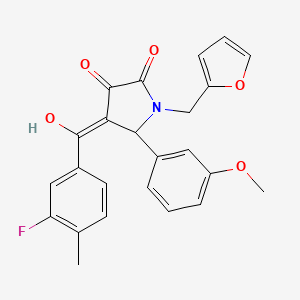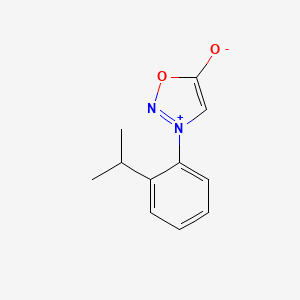![molecular formula C25H24N2O3S3 B12029105 Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 292641-83-9](/img/structure/B12029105.png)
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルは、チアゾロ[3,2-a]ピリミジン、ベンジリデン、メチルチオ基を含む独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。重要なステップには、チアゾロ[3,2-a]ピリミジンコアの形成、それに続くベンジリデンとメチルチオ基の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を得るために重要です。
工業生産方法
この化合物の工業生産には、スケーラビリティとコスト効率を確保するために合成経路の最適化が含まれる場合があります。これには、効率を高め、廃棄物を削減するための連続フローリアクター、自動合成、精製技術の使用が含まれます。
化学反応の分析
反応の種類
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: メチルチオ基はスルホキシドまたはスルホンに酸化される可能性があります。
還元: ベンジリデン基はベンジル基に還元される可能性があります。
置換: エチルエステル基は他の求核剤で置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素またはm-クロロ過安息香酸などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンやアルコールなどの求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、使用される特定の反応と条件に応じて、スルホキシド、スルホン、ベンジル誘導体、およびさまざまな置換チアゾロ[3,2-a]ピリミジンが含まれます。
科学研究アプリケーション
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について調査されています。
医学: 独自の構造的特徴により、創薬のリード化合物として探求されています。
工業: 導電率や蛍光などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その分子標的と経路に関する詳細な研究は、その完全な可能性と作用機序を理解するために不可欠です。
類似化合物との比較
類似化合物
類似の化合物には、さまざまな置換基を持つ他のチアゾロ[3,2-a]ピリミジン誘導体があります。
- 7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチル
- N’-(4-(メチルチオ)ベンジリデン)-2-(2-チエニル)アセトヒドラジド
独自性
7-メチル-2-(4-(メチルチオ)ベンジリデン)-5-(4-(メチルチオ)フェニル)-3-オキソ-3,5-ジヒドロ-2H-チアゾロ[3,2-a]ピリミジン-6-カルボン酸エチルの独自性は、その官能基の特定の組み合わせにあり、それは独特の化学的および生物学的特性を付与します。これは、さまざまな研究および産業用途にとって貴重な化合物になります。
特性
CAS番号 |
292641-83-9 |
|---|---|
分子式 |
C25H24N2O3S3 |
分子量 |
496.7 g/mol |
IUPAC名 |
ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O3S3/c1-5-30-24(29)21-15(2)26-25-27(22(21)17-8-12-19(32-4)13-9-17)23(28)20(33-25)14-16-6-10-18(31-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+ |
InChIキー |
WKMXYIKYILIQNF-XSFVSMFZSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)SC)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029027.png)


![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12029048.png)
![[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12029050.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029055.png)

![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029075.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)

![11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12029113.png)


![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
